2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
CAS No.: 60307-25-7
Cat. No.: VC1966835
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60307-25-7 |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid |
Standard InChI | InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Standard InChI Key | QSTXMZUAMCBUQU-UHFFFAOYSA-N |
SMILES | CN1C(CCC1=O)CC(=O)O |
Canonical SMILES | CN1C(CCC1=O)CC(=O)O |
Introduction
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid is a pyrrolidine derivative characterized by a five-membered ring containing one nitrogen atom with specific functional groups. The compound is identified by several key identifiers in chemical databases and reference materials. It has been assigned the CAS number 60307-25-7, which serves as its unique identifier in chemical databases worldwide . The compound has the molecular formula C₇H₁₁NO₃, with a calculated molecular weight of 157.17 g/mol . This pyrrolidine derivative is also known by its alternative name "Ergoninic acid" in some scientific literature .
The structural representation of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid can be expressed through various chemical notation systems. Its SMILES notation is CN1C(CCC1=O)CC(=O)O, while its standard InChI is InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) . The corresponding InChIKey is QSTXMZUAMCBUQU-UHFFFAOYSA-N, which serves as a condensed digital representation of the molecule . These chemical identifiers are essential for unambiguous identification of the compound in scientific literature and databases.
The molecular structure of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid is characterized by several key functional groups that contribute to its chemical reactivity. The compound features a pyrrolidine ring with a carbonyl group (C=O) at the 5-position, creating a lactam functionality. Additionally, it contains a methyl group attached to the nitrogen atom and an acetic acid moiety (-CH₂COOH) at the 2-position of the pyrrolidine ring. This distinctive arrangement of functional groups contributes to the compound's unique chemical and biological properties.
Physical Properties
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid exhibits specific physical properties that are important for its handling, storage, and application in research settings. Understanding these properties is crucial for researchers working with this compound. The physical appearance of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid is described as a powder at room temperature, which is consistent with many organic compounds of similar molecular weight .
The compound has significant thermal properties that affect its behavior under different temperature conditions. It has a calculated boiling point of 373.1°C at standard pressure (760 mmHg), indicating a relatively high thermal stability . This high boiling point is characteristic of compounds with strong intermolecular forces, likely due to the hydrogen bonding capabilities of the carboxylic acid group and polar interactions involving the carbonyl functionality.
The density of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has been determined to be approximately 1.223 g/cm³, which provides important information for volumetric calculations when working with this compound . This density value falls within the expected range for small organic molecules containing oxygen and nitrogen atoms.
Table 1 summarizes the key physical properties of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid:
Physical Property | Value | Reference |
---|---|---|
Physical State | Powder | |
Boiling Point | 373.1°C at 760 mmHg | |
Density | 1.223 g/cm³ | |
Storage Temperature | Room Temperature |
Regarding stability and storage considerations, 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid can be stored at room temperature, though it should be kept in a sealed container to prevent exposure to moisture and air, which could potentially lead to degradation over time . These physical characteristics inform proper handling procedures for research and industrial applications.
Spectroscopic Properties and Analytical Detection
The spectroscopic properties of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid are valuable for its identification and structural confirmation in analytical chemistry. Mass spectrometry data indicates several characteristic mass-to-charge ratios (m/z) that can be used for identification of this compound and its adducts. The predicted collision cross-section (CCS) values for various adducts provide important information for ion mobility spectrometry analyses .
Table 2 presents the predicted collision cross-section values for different adducts of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 158.08118 | 133.5 |
[M+Na]⁺ | 180.06312 | 142.2 |
[M+NH₄]⁺ | 175.10772 | 139.9 |
[M+K]⁺ | 196.03706 | 140.4 |
[M-H]⁻ | 156.06662 | 132.0 |
[M+Na-2H]⁻ | 178.04857 | 135.4 |
[M]⁺ | 157.07335 | 133.8 |
[M]⁻ | 157.07445 | 133.8 |
These spectroscopic parameters are essential for analytical methods used to detect and quantify 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid in various matrices, including biological samples and reaction mixtures . The specific m/z values and predicted collision cross-sections provide a fingerprint for identifying this compound using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and ion mobility spectrometry.
Chemical Reactivity and Synthetic Relationships
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid exhibits characteristic chemical reactivity patterns based on its functional groups. The carboxylic acid moiety participates in typical reactions, including salt formation with bases, esterification, and decarboxylation under appropriate conditions. The lactam functionality in the pyrrolidine ring can undergo ring-opening reactions in strongly acidic or basic conditions .
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | 60307-25-7 | C₇H₁₁NO₃ | N-methyl group, acetic acid at 2-position |
Methyl (5-oxopyrrolidin-2-yl)acetate | 67036-44-6 | C₇H₁₁NO₃ | No N-methyl group, methyl ester instead of free acid |
(2-Oxopyrrolidin-1-yl)acetic acid | 53934-76-2 | C₆H₉NO₃ | Acetic acid at N-position, no substituent at 2-position |
These structural relationships provide valuable insights for medicinal chemists seeking to develop new derivatives with improved pharmacological properties or alternative synthetic routes to these compounds .
For storage, it is recommended to keep the compound in a locked area and in a well-ventilated place with the container tightly closed . These safety guidelines are essential for minimizing potential health risks associated with handling 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid in research and industrial settings.
Research Applications and Future Directions
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid serves as an important scaffold for developing derivatives with enhanced biological activities. Current research focuses on structural modifications to improve anticancer efficacy, selectivity, and pharmacokinetic properties. The compound's basic structure allows for various chemical transformations, providing a versatile platform for medicinal chemistry explorations .
One promising research direction involves the development of derivatives containing specific functional groups known to enhance anticancer activity. For example, the incorporation of azole, diazole, and hydrazone moieties has shown potential in improving the biological activity profile of pyrrolidine-based compounds . These structural modifications can significantly alter the compound's interaction with biological targets, potentially leading to more effective therapeutic agents.
Research has also focused on understanding the structure-activity relationships of pyrrolidine derivatives against specific cancer cell lines. Studies with A549 human lung adenocarcinoma cells have provided valuable insights into the structural features that enhance anticancer activity . This knowledge guides the rational design of new derivatives with optimized properties for potential therapeutic applications.
Beyond cancer research, the potential neuroprotective effects of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid and related compounds represent an emerging area of investigation. Preliminary studies suggest possible interactions with neurotransmitter systems, which could have implications for neurological disorders . This opens up new avenues for research into the neurological applications of pyrrolidine derivatives.
Future research directions may include detailed mechanistic studies to elucidate the molecular targets and pathways involved in the biological activities of these compounds. Additionally, the development of more selective derivatives with reduced side effects represents an important goal for therapeutic applications. Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, could accelerate the discovery of optimized derivatives with enhanced properties.
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